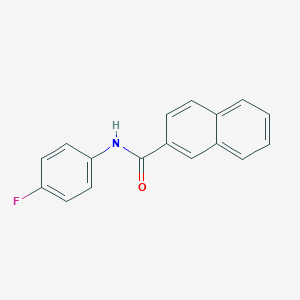

N-(4-fluorophenyl)naphthalene-2-carboxamide

Descripción general

Descripción

It belongs to the naphthalene family and is characterized by the presence of a fluorophenyl group attached to the naphthalene ring via a carboxamide linkage. This compound is known for its unique chemical properties and potential therapeutic benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(4-fluorophenyl)naphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with naphthalene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-fluorophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Naphthalene carboxamide derivatives, including N-(4-fluorophenyl)naphthalene-2-carboxamide, have been identified as potent inhibitors of protein kinases. These enzymes play critical roles in cellular processes such as metabolism, cell proliferation, and differentiation. Abnormal protein kinase activity is linked to numerous diseases, including cancer and autoimmune disorders. The compound has shown promising results in inhibiting both protein kinase and histone deacetylase activities, suggesting its potential use in treating inflammatory diseases, cancer, and neurodegenerative disorders .

Histone Deacetylase Inhibition

The compound's ability to inhibit histone deacetylases (HDACs) is significant since HDACs are involved in the regulation of gene expression and are implicated in cancer progression and other diseases. The dual inhibitory action on both protein kinases and HDACs positions this compound as a candidate for developing multi-target therapeutic agents .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that derivatives of naphthalene carboxamides exhibit significant antibacterial activity against strains such as Staphylococcus aureus, including methicillin-resistant variants. The compound's structure-activity relationship suggests that modifications can enhance its efficacy against various bacterial strains .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce cell cycle arrest in cancer cells by affecting key regulatory proteins involved in the G1/S transition of the cell cycle. This effect is mediated through the downregulation of proteins such as c-Myc and cyclin E1, which are crucial for cell proliferation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its therapeutic potential. Variations in the substituents on the naphthalene ring significantly influence its biological activity, including lipophilicity and target interactions. For example, substituting different phenyl groups can enhance antimicrobial and anticancer activities while minimizing cytotoxic effects on normal cells .

Clinical Implications

Clinical studies involving naphthalene carboxamide derivatives have shown their effectiveness in preclinical models for treating various conditions. For instance, compounds exhibiting dual inhibition of protein kinases and HDACs have demonstrated efficacy in reducing tumor growth in animal models of cancer .

In Vitro Studies

In vitro assays have confirmed that this compound can effectively inhibit cell proliferation in several cancer cell lines without significantly affecting normal cell viability. These findings support further investigation into its clinical applications as a potential anticancer agent .

Mecanismo De Acción

N-(4-fluorophenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:

- N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide

- N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide

- N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide

Uniqueness:

- Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and biological activity.

- Antimicrobial Activity: It exhibits significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, making it a promising candidate for antimicrobial drug development .

Comparación Con Compuestos Similares

- N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide: Known for its high lipophilicity and antimicrobial activity.

- N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide: Exhibits similar antimicrobial properties but with different substitution patterns.

- N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide: Shows comparable activity against Mycobacterium tuberculosis .

Actividad Biológica

N-(4-fluorophenyl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, synthesizing findings from various studies.

Chemical Structure and Properties

This compound belongs to the class of naphthalene derivatives, characterized by the presence of a fluorinated phenyl group. Its structure can be represented as follows:

This compound exhibits interesting lipophilicity and electronic properties, which can influence its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of this compound. It has demonstrated significant activity against various strains of Mycobacterium, particularly:

- Mycobacterium kansasii : Minimum inhibitory concentration (MIC) recorded at 14.2 μmol/L.

- Mycobacterium marinum : Related compounds showed varying activity, indicating potential for further development in treating mycobacterial infections .

Anti-inflammatory Properties

Docking studies have indicated that this compound may serve as a potential ligand for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding free energy suggests effective interactions at the active site, which may translate into anti-inflammatory effects .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using squamous cell carcinoma (SCC) models showed that derivatives of naphthalene-2-carboxamide exhibited selective cytotoxicity, with this compound being part of this promising group . The mechanism may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituents on the phenyl ring can enhance or diminish activity against specific targets:

| Compound | Activity Type | MIC/IC50 Values | Notes |

|---|---|---|---|

| This compound | Antimycobacterial | 14.2 μmol/L (M. kansasii) | High activity against M. kansasii |

| N-(3-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | Antimycobacterial | 28.4 μmol/L (M. marinum) | Effective against multiple strains |

| N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide | Antimycobacterial | 46.7 μmol/L (M. smegmatis) | Lower activity compared to fluorinated analogs |

Case Studies and Research Findings

- Antimycobacterial Efficacy : In a comparative study, this compound exhibited superior efficacy against M. kansasii compared to other derivatives, underscoring its potential as a lead compound for further development in treating mycobacterial infections .

- Cytotoxicity in Cancer Cells : A study on various naphthalene derivatives demonstrated that compounds similar to this compound showed promising results in reducing cell viability in SCC cells, suggesting a pathway for anticancer drug development .

- Docking Studies : Molecular docking simulations revealed that this compound interacts favorably with COX-2, indicating its potential use as an anti-inflammatory agent .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO/c18-15-7-9-16(10-8-15)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJHJQPKYMVIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.